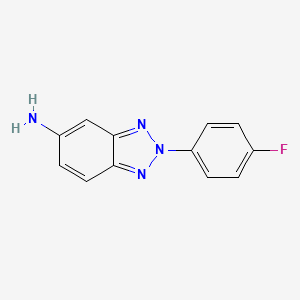

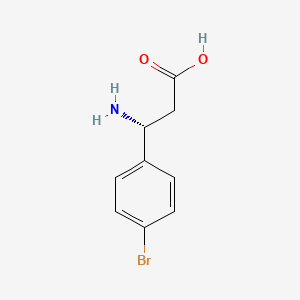

N-(4-Amino-3-chloro-phenyl)-succinamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use in biological or chemical processes.

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Chemical Modification and Protective Group Applications

N-(4-Amino-3-chloro-phenyl)-succinamic acid and its derivatives are utilized in various chemical modifications and as protective groups in synthesis processes. A study demonstrated the use of the phenylfluorenyl (PhF) group, related structurally to the chemical , as an Nα protecting group for amino acids and their derivatives. This is due to its ability to prevent racemization, highlighting its potential in the synthesis of sensitive biological molecules (Soley & Taylor, 2019).

Synthesis of Novel Compounds

The compound's derivatives have been instrumental in synthesizing various novel compounds. For instance, a research highlighted the synthesis of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide from a derivative of N-(4-Amino-3-chloro-phenyl)-succinamic acid, leading to the creation of Schiff bases with potential antimicrobial activity (Nunna et al., 2014).

Synthesis and Characterization of N-substituted Compounds

The compound serves as a precursor for synthesizing N-substituted succinamic acid compounds. A research successfully synthesized five N-substituted succinamic acid compounds using succinic anhydride, with various amines as reactants. This process highlights the versatility of N-(4-Amino-3-chloro-phenyl)-succinamic acid derivatives in producing a range of chemical entities (Qi-fan, 2010).

Antitumor Activity

Derivatives of N-(4-Amino-3-chloro-phenyl)-succinamic acid have been studied for their potential antitumor properties. A study synthesized novel N-[4-(4-morpholinosulfonyl)-phenyl]-succinamides derivatives and tested them as antitumor agents using the potato disk bioassay technique, showing significant antitumor activity (Hadizadeh et al., 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and necessary safety precautions for handling and storage.

Zukünftige Richtungen

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.

For a specific compound, these analyses would require a combination of laboratory experiments and literature research. If you have a different compound or a related compound in mind, I’d be happy to help you find information on that.

Eigenschaften

IUPAC Name |

4-(4-amino-3-chloroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4,12H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVAXVWECGBYAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-3-chloro-phenyl)-succinamic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)